molecular formula C12H14O4 B13607617 3-(2,3,4-Trimethoxyphenyl)acrylaldehyde

3-(2,3,4-Trimethoxyphenyl)acrylaldehyde

Katalognummer: B13607617
Molekulargewicht: 222.24 g/mol
InChI-Schlüssel: REINFACEGIBUSX-SNAWJCMRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2,3,4-Trimethoxyphenyl)acrylaldehyde is an organic compound with the molecular formula C12H14O4. It is characterized by the presence of a trimethoxyphenyl group attached to an acrylaldehyde moiety.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3,4-Trimethoxyphenyl)acrylaldehyde typically involves the reaction of 2,3,4-trimethoxybenzaldehyde with an appropriate acrylating agent under controlled conditions. One common method involves the use of a base-catalyzed aldol condensation reaction, where 2,3,4-trimethoxybenzaldehyde is reacted with acrolein in the presence of a base such as sodium hydroxide .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Analyse Chemischer Reaktionen

Types of Reactions

3-(2,3,4-Trimethoxyphenyl)acrylaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

3-(2,3,4-Trimethoxyphenyl)acrylaldehyde has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-(2,3,4-Trimethoxyphenyl)acrylaldehyde involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The trimethoxyphenyl group is known to enhance the compound’s ability to bind to specific targets, thereby increasing its potency and selectivity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(2,3,4-Trimethoxyphenyl)acrylaldehyde is unique due to the presence of both the trimethoxyphenyl group and the acrylaldehyde moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C12H14O4

Molekulargewicht

222.24 g/mol

IUPAC-Name

(E)-3-(2,3,4-trimethoxyphenyl)prop-2-enal

InChI

InChI=1S/C12H14O4/c1-14-10-7-6-9(5-4-8-13)11(15-2)12(10)16-3/h4-8H,1-3H3/b5-4+

InChI-Schlüssel

REINFACEGIBUSX-SNAWJCMRSA-N

Isomerische SMILES

COC1=C(C(=C(C=C1)/C=C/C=O)OC)OC

Kanonische SMILES

COC1=C(C(=C(C=C1)C=CC=O)OC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.